molecular formula C10H13NO B14838095 5-Cyclopropoxy-2,3-dimethylpyridine

5-Cyclopropoxy-2,3-dimethylpyridine

Cat. No.: B14838095
M. Wt: 163.22 g/mol
InChI Key: GXIGYIGPLOOUQJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2,3-dimethylpyridine: is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of cyclopropoxy and dimethyl groups in this compound makes it unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2,3-dimethylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyridine with cyclopropyl bromide in the presence of a base like potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2,3-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with various functional groups.

Scientific Research Applications

5-Cyclopropoxy-2,3-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2,3-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridine: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.

    5-Cyclopropoxy-3-methylpyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

5-Cyclopropoxy-2,3-dimethylpyridine stands out due to the presence of both cyclopropoxy and dimethyl groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-cyclopropyloxy-2,3-dimethylpyridine

InChI

InChI=1S/C10H13NO/c1-7-5-10(6-11-8(7)2)12-9-3-4-9/h5-6,9H,3-4H2,1-2H3

InChI Key

GXIGYIGPLOOUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)OC2CC2

Origin of Product

United States

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